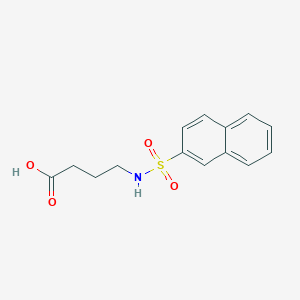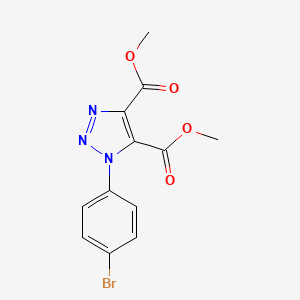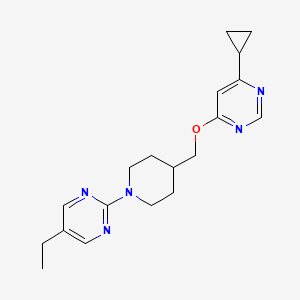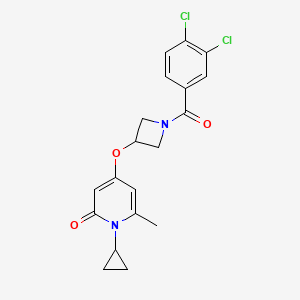
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea, commonly known as DMEMPU, is a synthetic compound that belongs to the class of urea derivatives. It has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Strong Dimerization via Quadruple Hydrogen Bonding
Research on ureidopyrimidones, a related structural class, highlights their strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for developing supramolecular assemblies, indicating potential applications in materials science and nanotechnology (Beijer et al., 1998).
Spectroscopic Studies of Cyclic Urea Adducts
Cyclic urea adducts with triphenyl-tin and -lead halides have been characterized, revealing insights into their molecular interactions. This work may inform the development of new materials or chemical sensors (Aitken & Onyszchuk, 1985).
Antibacterial Evaluation of Heterocyclic Compounds
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from related structures, have shown significant antibacterial activities. This research points towards the potential for developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Synthesis for Herbicidal Applications
Substituted tetrahydropyrimidinones, akin to the given compound, have been identified as chlorosis-inducing herbicides. Their synthesis and structure-activity relationships elucidate their mechanism of action in inhibiting carotenoid biosynthesis (Babczinski et al., 1995).
properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)20-16(22)18-11-14-9-10-17-15(19-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKQGBVBDPGKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2644579.png)
![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2644581.png)



![4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2644589.png)





